4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one
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Overview
Description
4-(4-Chlorophenyl)-3,6-dimethylisoxazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that features a unique structure combining an isoxazole ring fused with a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3,6-dimethylisoxazolo[3,4-d]pyridazin-7(6H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Formation of the Pyridazine Ring: The pyridazine ring is often constructed via a condensation reaction involving hydrazine and a diketone.
Fusion of Rings: The final step involves the fusion of the isoxazole and pyridazine rings, which can be achieved through various cyclization reactions under specific conditions, such as the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to ensure consistent quality.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-3,6-dimethylisoxazolo[3,4-d]pyridazin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-(4-Chlorophenyl)-3,6-dimethylisoxazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-3,6-dimethylisoxazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-3,6-dimethylisoxazole
- 3,6-Dimethylisoxazolo[3,4-d]pyridazine
- 4-(4-Chlorophenyl)pyridazine
Uniqueness
4-(4-Chlorophenyl)-3,6-dimethylisoxazolo[3,4-d]pyridazin-7(6H)-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
135126-70-4 |
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Molecular Formula |
C13H10ClN3O2 |
Molecular Weight |
275.69 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3,6-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C13H10ClN3O2/c1-7-10-11(8-3-5-9(14)6-4-8)15-17(2)13(18)12(10)16-19-7/h3-6H,1-2H3 |
InChI Key |
WSSBYUZNVSEWNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN(C(=O)C2=NO1)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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